molecular formula C17H25N5O3 B2947075 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-14-7

2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2947075
CAS No.: 878412-14-7
M. Wt: 347.419
InChI Key: KODVUKANZAANNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring, and various alkyl and ethoxyethyl substituents. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate purine and imidazole precursors under controlled conditions. The reaction conditions often involve the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or alkyl groups, using reagents like sodium hydroxide or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its effects at the cellular and molecular levels.

Comparison with Similar Compounds

2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(2-ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-6-8-20-11(3)12(4)22-13-14(18-16(20)22)19(5)17(24)21(15(13)23)9-10-25-7-2/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODVUKANZAANNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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